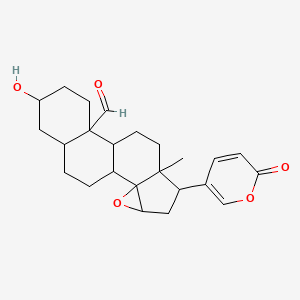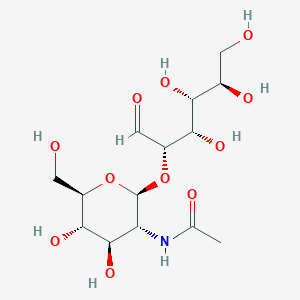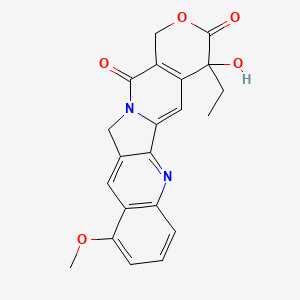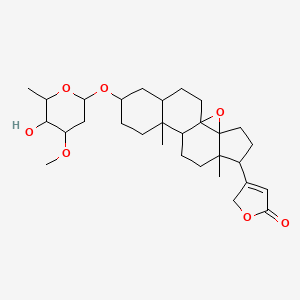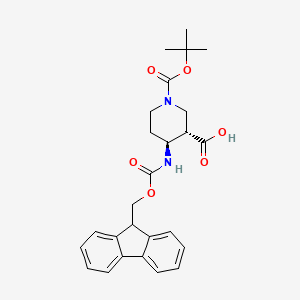![molecular formula C44H70O18 B8259010 Ophiogenin-3-O-alpha-L-rhaMnopyranosyl(1-->2)[beta-D-xylopyranosyl(1-->3)]-beta-D-glucopyranoside](/img/structure/B8259010.png)
Ophiogenin-3-O-alpha-L-rhaMnopyranosyl(1-->2)[beta-D-xylopyranosyl(1-->3)]-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ophiogenin-3-O-alpha-L-rhaMnopyranosyl(1–>2)[beta-D-xylopyranosyl(1–>3)]-beta-D-glucopyranoside is a terpenoid glycoside derived from the roots of Ophiopogon japonicus, a plant belonging to the Liliaceae family . This compound has garnered attention due to its significant pharmacological effects, particularly on the cardiovascular system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ophiogenin-3-O-alpha-L-rhaMnopyranosyl(1–>2)[beta-D-xylopyranosyl(1–>3)]-beta-D-glucopyranoside involves multiple steps, starting from the extraction of ophiogenin from Ophiopogon japonicus roots. The glycosylation process is then carried out to attach the sugar moieties to the ophiogenin core. This typically involves the use of glycosyl donors and acceptors under specific reaction conditions, such as the presence of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction and purification processes. Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are commonly used to isolate and purify the compound to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Ophiogenin-3-O-alpha-L-rhaMnopyranosyl(1–>2)[beta-D-xylopyranosyl(1–>3)]-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This can affect the glycosidic bonds and the terpenoid structure.
Substitution: This reaction can replace specific functional groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with altered glycosidic bonds .
Scientific Research Applications
Ophiogenin-3-O-alpha-L-rhaMnopyranosyl(1–>2)[beta-D-xylopyranosyl(1–>3)]-beta-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of complex glycosides.
Biology: The compound is studied for its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Due to its cardiovascular benefits, it is researched for potential therapeutic applications in treating heart diseases.
Mechanism of Action
The mechanism of action of Ophiogenin-3-O-alpha-L-rhaMnopyranosyl(1–>2)[beta-D-xylopyranosyl(1–>3)]-beta-D-glucopyranoside involves its interaction with molecular targets in the cardiovascular system. It is believed to modulate pathways related to heart function and blood circulation, potentially through the regulation of ion channels and signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Ophiopogonin D: Another glycoside from Ophiopogon japonicus with similar cardiovascular effects.
Ophiopogonin A: Known for its anti-inflammatory and antioxidant properties.
Ophiopogonin B: Exhibits similar glycosylation patterns and pharmacological effects.
Uniqueness
Ophiogenin-3-O-alpha-L-rhaMnopyranosyl(1–>2)[beta-D-xylopyranosyl(1–>3)]-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
2-[2-(2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O18/c1-19-8-13-43(56-17-19)21(3)44(54)28(62-43)15-42(53)25-7-6-22-14-23(9-11-40(22,4)24(25)10-12-41(42,44)5)58-39-36(61-38-34(52)32(50)29(47)20(2)57-38)35(31(49)27(16-45)59-39)60-37-33(51)30(48)26(46)18-55-37/h6,19-21,23-39,45-54H,7-18H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMVQWDHRXAQNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)O)C)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tricyclo[5.2.1.02,6]decanedimethanol diacrylate](/img/structure/B8258935.png)
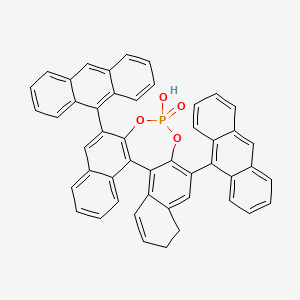
![[3,4,5-trihydroxy-6-[4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B8258953.png)
![[2-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] 2-amino-6-[[2-[(4-azidophenyl)methoxycarbonylamino]-3-(tert-butyldisulfanyl)propanoyl]amino]hexanoate](/img/structure/B8258955.png)
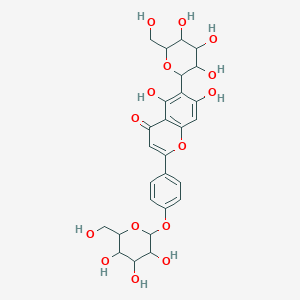
![methyl 4-[(2-acetyl-6,7-dihydroxy-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B8258969.png)
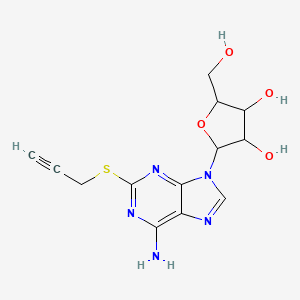
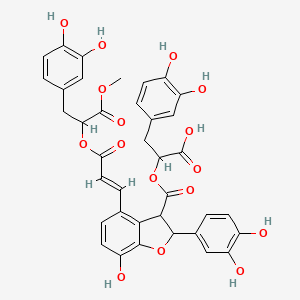
![(3E,3aS,4S)-3-Butylidene-5,6,6',7'-tetrahydro-5beta-propylspiro[3H-3aalpha,6alpha-ethanoisobenzofuran-4(1H),1'(3'H)-isobenzofuran]-1,3'-dione](/img/structure/B8258986.png)
